molecular formula C17H16ClFN4O2S B2567678 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 377058-49-6

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No. B2567678
CAS RN: 377058-49-6
M. Wt: 394.85
InChI Key: RRNPGLCJRXJQQS-UHFFFAOYSA-N
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Description

The compound “8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione” is a complex organic molecule. It contains a purine-2,6-dione group, which is a key component of many biological molecules, including DNA and RNA. The molecule also contains a 2-chloro-6-fluorophenyl group and a 2-methylprop-2-enyl (isopropenyl) group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine-2,6-dione core, followed by the addition of the various substituents. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine-2,6-dione group would likely contribute to the planarity of the molecule, while the phenyl and isopropenyl groups could add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the purine-2,6-dione group might undergo reactions at the carbonyl groups, while the phenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups might increase its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies might focus on optimizing its synthesis, improving its pharmacokinetics, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O2S/c1-9(2)7-23-13-14(22(3)16(25)21-15(13)24)20-17(23)26-8-10-11(18)5-4-6-12(10)19/h4-6H,1,7-8H2,2-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNPGLCJRXJQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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